molecular formula C18H20N2O2 B12284068 6-AllyldihydronorisolysergicAcid

6-AllyldihydronorisolysergicAcid

Cat. No.: B12284068
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Allyldihydronorisolysergic Acid involves several steps, including the formation of the ergoline ring system and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Allyldihydronorisolysergic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Allyldihydronorisolysergic Acid involves its interaction with dopamine receptors in the brain. It acts as an agonist or antagonist, depending on the specific receptor subtype and the context of the study . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways, influencing various physiological and behavioral responses.

Comparison with Similar Compounds

6-Allyldihydronorisolysergic Acid is unique among ergoline derivatives due to its specific functional groups and their influence on its chemical and biological properties. Similar compounds include:

    Lysergic Acid: Another ergoline derivative with similar structural features but different pharmacological effects.

    Ergoline: The parent compound of many derivatives, including 6-Allyldihydronorisolysergic Acid.

    Dihydroergotamine: A compound used in the treatment of migraines, sharing some structural similarities with 6-Allyldihydronorisolysergic Acid.

The uniqueness of 6-Allyldihydronorisolysergic Acid lies in its specific functionalization, which imparts distinct chemical reactivity and biological activity compared to other ergoline derivatives.

Properties

IUPAC Name

7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICYXFUKKMAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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